molecular formula C11H9Cl2NO B13933743 2,4-Dichloro-7-methoxy-3-methylquinoline

2,4-Dichloro-7-methoxy-3-methylquinoline

Cat. No.: B13933743
M. Wt: 242.10 g/mol
InChI Key: NGFRWCWPSPTXOC-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxy-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methoxy-3-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can be adapted to introduce the desired substituents on the quinoline ring . Another method involves the use of microwave irradiation to accelerate the reaction and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methoxy-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methoxy-3-methylquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-methoxy-3-methylquinoline is unique due to the specific combination of chlorine and methoxy groups on the quinoline ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, biology, and industry .

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-3-methylquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-6-10(12)8-4-3-7(15-2)5-9(8)14-11(6)13/h3-5H,1-2H3

InChI Key

NGFRWCWPSPTXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2)OC)N=C1Cl)Cl

Origin of Product

United States

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